![molecular formula C15H13NO2 B6376142 2-Cyano-4-(2-methoxy-5-methylphenyl)phenol, 95% CAS No. 1261919-09-8](/img/structure/B6376142.png)
2-Cyano-4-(2-methoxy-5-methylphenyl)phenol, 95%
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Overview
Description
2-Cyano-4-(2-methoxy-5-methylphenyl)phenol, or CMMP, is an organic compound used in various scientific applications, such as synthesis and biochemical research. CMMP has a wide range of properties and applications, and is used in a variety of fields, including synthetic organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
CMMP has a wide range of scientific research applications, including its use as an intermediate in the synthesis of other compounds, as a reagent in organic synthesis, and as a substrate for biochemical studies. CMMP has also been used in the synthesis of various pharmaceuticals, such as the anticonvulsant drug levetiracetam. CMMP has also been used in the synthesis of other compounds, such as the cancer drug lapatinib. In addition, CMMP has been used in the synthesis of other compounds, such as the antifungal drug terbinafine.
Mechanism of Action
The mechanism of action of CMMP is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, CMMP has been shown to inhibit the activity of other enzymes, such as the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMMP have not been fully studied. However, it has been shown to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, CMMP has been shown to inhibit the activity of other enzymes, such as the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. CMMP has also been shown to have anti-inflammatory and anti-oxidant properties, and may have potential therapeutic applications in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
The use of CMMP in laboratory experiments has several advantages, including its low cost, ease of synthesis, and wide range of applications. CMMP is also relatively stable and has a low toxicity, making it a safe compound to use in laboratory experiments. However, CMMP is not soluble in water and must be dissolved in a suitable solvent, such as methanol or ethanol, before it can be used in experiments. In addition, CMMP is not suitable for use in experiments involving extreme temperatures or pressures.
Future Directions
The potential applications of CMMP are vast, and there are many future directions for research. One potential direction is to explore the use of CMMP in the synthesis of other compounds, such as pharmaceuticals. Another potential direction is to investigate the biochemical and physiological effects of CMMP, and to develop therapeutic applications for the compound. In addition, further research is needed to explore the mechanism of action of CMMP, and to determine its potential toxicity. Finally, more research is needed to explore the potential use of CMMP in the synthesis of other compounds, such as polymers.
Synthesis Methods
CMMP can be synthesized in a variety of ways, including the reaction of 2-cyano-4-methoxy-5-methylphenol with sodium hydroxide. This reaction is carried out in the presence of a base, such as sodium hydroxide, and results in the formation of a sodium salt of CMMP. The sodium salt is then purified and recrystallized to obtain a pure sample of CMMP. Other methods of synthesis include the reaction of 2-cyano-4-methoxy-5-methylphenol with a Grignard reagent, such as magnesium ethoxide, and the reaction of 2-cyano-4-methoxy-5-methylphenol with a strong acid, such as hydrochloric acid.
properties
IUPAC Name |
2-hydroxy-5-(2-methoxy-5-methylphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-10-3-6-15(18-2)13(7-10)11-4-5-14(17)12(8-11)9-16/h3-8,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPJZPOXXANIKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684764 |
Source
|
Record name | 4-Hydroxy-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(2-methoxy-5-methylphenyl)phenol | |
CAS RN |
1261919-09-8 |
Source
|
Record name | 4-Hydroxy-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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